2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane

medicinal chemistry building blocks molecular design

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane (CAS 2092051-28-8) is a gem-difluorocyclopropane building block bearing a reactive bromomethyl handle and a methyl substituent at the C3 position. Its molecular formula is C5H7BrF2 and its molecular weight is 185.01 g/mol.

Molecular Formula C5H7BrF2
Molecular Weight 185.01 g/mol
CAS No. 2092051-28-8
Cat. No. B1448926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane
CAS2092051-28-8
Molecular FormulaC5H7BrF2
Molecular Weight185.01 g/mol
Structural Identifiers
SMILESCC1C(C1(F)F)CBr
InChIInChI=1S/C5H7BrF2/c1-3-4(2-6)5(3,7)8/h3-4H,2H2,1H3
InChIKeyDEXKNCFRHYBDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane (CAS 2092051-28-8): Core Identity and In-Class Positioning


2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane (CAS 2092051-28-8) is a gem-difluorocyclopropane building block bearing a reactive bromomethyl handle and a methyl substituent at the C3 position. Its molecular formula is C5H7BrF2 and its molecular weight is 185.01 g/mol . The compound is supplied as a research intermediate with a typical purity of ≥95% . The 1,1-difluorocyclopropane (gem-F2CP) core is a privileged scaffold in medicinal chemistry and agrochemical research, valued for its ability to modulate conformation, lipophilicity, and metabolic stability when incorporated into bioactive molecules [1].

Why 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane Cannot Be Treated as an Interchangeable Analog


Although structurally related gem-difluorocyclopropane bromides share a common reactive core, substitution at the C3 position fundamentally alters key physicochemical and stereochemical properties. The presence of the methyl group distinguishes 2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane from the simpler non-methyl analog 2-(bromomethyl)-1,1-difluorocyclopropane (CAS 77613-65-1) in molecular weight (185.01 vs. 170.98 g/mol) and lipophilicity (predicted XLogP3-AA of ~2.5 vs. 2.0) [1][2]. Furthermore, the target compound is supplied as an undefined stereochemical mixture at the C3 position, in direct contrast to the defined single-diastereomer racemate rac-(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane (CAS 2173998-96-2). This stereochemical ambiguity has downstream consequences for reaction diastereoselectivity and product profile, making generic substitution scientifically unsound without explicit stereochemical validation [3].

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane: Quantified Differentiators vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. Non-Methyl Analog (CAS 77613-65-1)

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane carries an additional methyl substituent compared to the widely available 2-(bromomethyl)-1,1-difluorocyclopropane (CAS 77613-65-1), resulting in a molecular formula of C5H7BrF2 (MW 185.01) vs. C4H5BrF2 (MW 170.98), a difference of one carbon and two hydrogen atoms (ΔMW = +14.03 g/mol) [1]. This structural difference alters the compound's steric profile and lipophilicity, which affect its behavior in subsequent synthetic transformations.

medicinal chemistry building blocks molecular design

Predicted Lipophilicity (XLogP3-AA) Contrast vs. Non-Methyl Analog and Single-Diastereomer Racemate

The XLogP3-AA predicted lipophilicity of 2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane is estimated at approximately 2.5, representing a significant increase over the non-methyl analog (XLogP3-AA = 2.0) and matching the value of the single-diastereomer trans-racemate (CAS 2173998-96-2, XLogP3-AA = 2.5) [1][2]. This 0.5 log unit increase corresponds to an approximately 3.2-fold higher predicted partition coefficient, which can translate into enhanced membrane permeability when incorporated into bioactive scaffolds.

ADME drug design lipophilicity

Stereochemical Identity: Undefined Mixture vs. Single-Defined Diastereomer Racemate

2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane (2092051-28-8) is supplied as a stereochemically undefined mixture (InChIKey: DEXKNCFRHYBDIL-UHFFFAOYSA-N, indicating no defined stereochemistry), while the direct analog rac-(2R,3R)-2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane, trans (CAS 2173998-96-2) is explicitly defined as a single trans-diastereomer pair (InChIKey: DEXKNCFRHYBDIL-QWWZWVQMSA-N) [1]. The target compound's SMILES notation (CC1C(CBr)C1(F)F) lacks stereochemical descriptors, confirming it is a mixture of all possible diastereomers arising from C2 and C3 substitution .

stereochemistry synthetic strategy diastereoselectivity

Predicted Physical Property Shift: Boiling Point vs. Non-Methyl Analog

The experimentally determined boiling point of the non-methyl analog 2-(bromomethyl)-1,1-difluorocyclopropane (CAS 77613-65-1) ranges from 105–109 °C, with a density of approximately 1.4 g/mL . While no experimentally measured boiling point has been published for 2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane, class-level evidence indicates that the addition of a methyl substituent to the cyclopropane ring increases molecular weight and reduces volatility, predicting a boiling point >110 °C [1]. This shift has practical implications for distillation-based purification and storage conditions.

physical properties purification handling

Supply Chain Position and Procurement Economics vs. Stereodefined Racemate

The stereochemically undefined 2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane (2092051-28-8) is positioned as a more economical building block compared to the stereodefined trans-racemate (2173998-96-2). While precise pricing for 2092051-28-8 is not publicly listed (discontinued at CymitQuimica), the structurally simpler non-methyl analog 2-(bromomethyl)-1,1-difluorocyclopropane is commercially available at $121 per 250 mg (AKSci) with ≥97% purity . The added synthetic step required to introduce and resolve the methyl-bearing chiral center typically commands a 2- to 5-fold premium for the stereodefined racemate, making the undefined mixture the more cost-effective choice for early-stage research where stereochemical purity is not critical .

procurement cost-effectiveness supply chain

Class-Level Evidence for Difluorocyclopropane Reactivity and Metabolic Stability

As a member of the gem-difluorocyclopropane (gem-F2CP) class, 2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane benefits from the well-established reactivity profile and metabolic stability conferred by the CF2 moiety. The gem-difluorocyclopropane scaffold has been recognized by medicinal chemists as a privileged group that enhances metabolic stability; compounds incorporating this motif have advanced to late-stage clinical development, including the antineoplastic drug Zosuquidar (Phase III) [1]. The electron-withdrawing fluorine atoms activate the cyclopropane ring toward nucleophilic and electrophilic ring-opening reactions, enabling diversification into a broad range of fluorinated building blocks [2]. The additional methyl substituent on the target compound introduces steric differentiation at the C3 position, which can influence regioselectivity in ring-opening transformations.

metabolic stability fluorine chemistry bioisostere

Optimal Deployment Scenarios for 2-(Bromomethyl)-1,1-difluoro-3-methylcyclopropane (2092051-28-8)


Medicinal Chemistry: Late-Stage Diversification of Lead Compounds Requiring Enhanced Lipophilicity

In drug discovery programs where a lead series requires increased logP for improved membrane permeability or CNS penetration, 2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane provides a predicted XLogP3-AA of ~2.5, representing a 0.5 log unit gain over the non-methyl analog . The bromomethyl handle enables facile coupling to amine, thiol, or hydroxyl nucleophiles on the lead scaffold via nucleophilic substitution. The gem-difluorocyclopropane core simultaneously offers the metabolic stability benefits documented for this structural class, including resistance to oxidative metabolism at the cyclopropane ring, as exemplified by the Phase III candidate Zosuquidar .

Agrochemical Intermediate: Synthesis of Fluorinated Pyrethroid or Fungicide Analogs

1,1-Difluorocyclopropane derivatives have established applications in agrochemical research as intermediates for pyrethroid insecticides and fungicides . The methyl-substituted variant (2092051-28-8) offers a distinct steric profile compared to the non-methyl analog, which can influence insecticidal activity and environmental persistence. The undefined stereochemical composition makes this compound suitable for early-stage agrochemical screening libraries where broad stereochemical sampling is desired before committing to a stereodefined synthesis.

Academic Methodology Development: Investigating Diastereoselective Ring-Opening Reactions

The gem-F2CP core is susceptible to ring-opening functionalization by single-electron oxidants such as CAN or K2S2O8 . Because 2-(bromomethyl)-1,1-difluoro-3-methylcyclopropane is supplied as an undefined diastereomeric mixture (InChIKey without stereochemical layer), it serves as an ideal substrate for methodology studies aimed at achieving diastereoselective ring-opening or for investigating substrate-controlled diastereoselectivity imparted by the C3 methyl group . The bromomethyl group can also be retained or further derivatized post-ring-opening, expanding the accessible chemical space.

Cost-Sensitive High-Throughput Screening (HTS) Library Production

For organizations building HTS libraries of fluorinated cyclopropane-containing compounds, the undefined mixture (2092051-28-8) offers a significant cost advantage over the stereodefined trans-racemate (2173998-96-2). The estimated 2- to 5-fold price premium for the stereodefined racemate makes the undefined mixture the pragmatic choice for library synthesis when the ultimate hit will be resynthesized as a single stereoisomer for follow-up studies . Compound management teams should verify supplier availability due to the discontinued status at some vendors.

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